[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
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Overview
Description
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a complex organic compound that features a piperidine ring, an aminoethyl group, and a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for esterification, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It is also explored for its potential as a building block in the synthesis of biologically active compounds .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions .
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities with [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester and are widely used in medicinal chemistry.
Carbamic Acid Esters: These compounds, including various carbamates, exhibit similar reactivity and applications in organic synthesis and pharmacology.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and the development of new compounds with diverse applications. Its ability to undergo multiple types of reactions and its potential in various fields make it a compound of significant interest .
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c17-9-11-19-10-5-4-8-15(19)12-18-16(20)21-13-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13,17H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYHRCVNXAGCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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